molecular formula C47H90O6 B055253 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol CAS No. 60138-13-8

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol

Cat. No.: B055253
CAS No.: 60138-13-8
M. Wt: 751.2 g/mol
InChI Key: AMXRERGJDVUTMF-UHFFFAOYSA-N
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Description

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is a triacylglycerol that contains myristic acid and palmitic acid. It is a synthetic compound often used in scientific research for its unique properties and applications. The compound has a molecular formula of C47H90O6 and a molecular weight of 751.21 g/mol .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol can be synthesized through esterification reactions involving myristic acid and palmitic acid with glycerol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Another triacylglycerol with similar fatty acid composition but different functional groups.

    1,2-Dimyristoyl-3-palmitoyl-sn-glycerol: Similar structure but different stereochemistry.

    1,2-Dimyristoyl-3-stearoyl-rac-glycerol: Contains stearic acid instead of palmitic acid.

Uniqueness

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is unique due to its specific combination of myristic acid and palmitic acid, which imparts distinct physical and chemical properties. Its ability to integrate into lipid membranes and serve as a substrate for lipases makes it particularly valuable in biochemical and pharmaceutical research .

Properties

IUPAC Name

2,3-di(tetradecanoyloxy)propyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H90O6/c1-4-7-10-13-16-19-22-23-26-28-31-34-37-40-46(49)52-43-44(53-47(50)41-38-35-32-29-25-21-18-15-12-9-6-3)42-51-45(48)39-36-33-30-27-24-20-17-14-11-8-5-2/h44H,4-43H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXRERGJDVUTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H90O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394142
Record name 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

751.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60138-13-8
Record name 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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